3-Cyclohexylsalicylaldehyde
Overview
Description
3-Cyclohexylsalicylaldehyde (3-CHSA) is an aromatic aldehyde derived from salicylic acid. It is a colorless solid with a melting point of 97-98°C and a boiling point of 247°C. It is used as a reagent in organic synthesis and has recently been explored for its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis : A study by Wang et al. (2009) synthesized a compound using 3-methoxysalicylaldehyde and reported its crystal structure, revealing a significant dihedral angle between benzene rings and a chair configuration of the cyclohexyl ring. This work contributes to understanding the structural aspects of such compounds (Wang et al., 2009).
Catalysis and Oxidation Reactions : Maurya et al. (2008) studied the use of 3-Formylsalicylic acid derivatives as catalysts for the oxidation of p-chlorotoluene and cyclohexene, demonstrating their effectiveness in the presence of hydrogen peroxide as the oxidant (Maurya et al., 2008).
Organic Synthesis : Li et al. (2012) developed a method for synthesizing various substituted 4H-chromene derivatives using salicylaldehydes, including 3-methoxysalicylaldehyde, in a three-component reaction catalyzed by L-proline (Li et al., 2012).
Complex Formation and Catalysis : Smith et al. (2003) synthesized V(IV) and V(V) complexes of salicyladimine ligands and explored their roles as catalysts in the epoxidation of cyclohexene, contributing to the field of coordination chemistry and catalysis (Smith et al., 2003).
Magnetic Properties and Molecular Structure : Zhu et al. (2020) investigated the formation and magnetic properties of Dy-based hydrogen-bonded helix frameworks using derivatives of 3-methoxysalicylaldehyde, providing insights into the relationship between molecular structure and magnetic behavior (Zhu et al., 2020).
Iron(III) Salicylaldoximato Complexes : Raptopoulou et al. (2006) synthesized hexanuclear iron(III) salicylaldoximato complexes and characterized their crystal structures and magnetic properties, contributing to the understanding of iron(III) coordination chemistry (Raptopoulou et al., 2006).
properties
IUPAC Name |
3-cyclohexyl-2-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSMURKCUUBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503409 | |
Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2-hydroxybenzaldehyde | |
CAS RN |
66232-33-5 | |
Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.